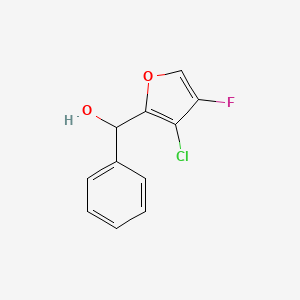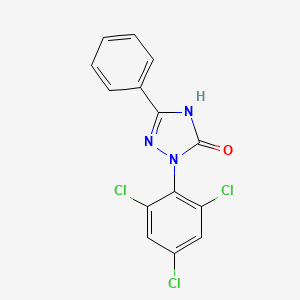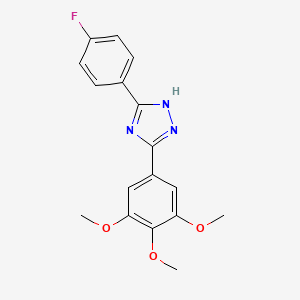
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a trimethoxyphenyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3,4,5-trimethoxybenzaldehyde.
Formation of Hydrazone: The first step involves the condensation of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical properties and biological activities.
5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole:
5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole: The methylphenyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16FN3O3 |
|---|---|
Peso molecular |
329.32 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H16FN3O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-19-16(20-21-17)10-4-6-12(18)7-5-10/h4-9H,1-3H3,(H,19,20,21) |
Clave InChI |
FOHJRTHNDWGGJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
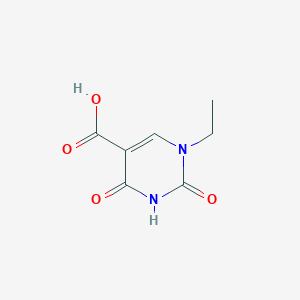
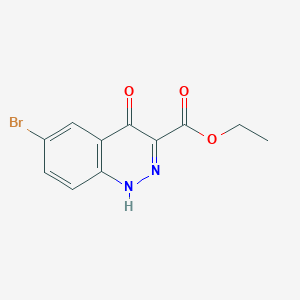

![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)
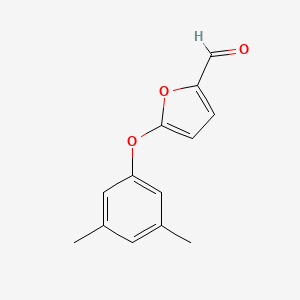
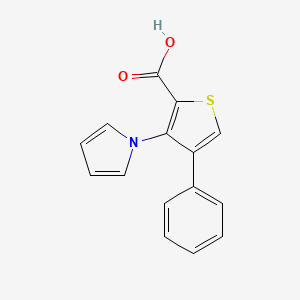
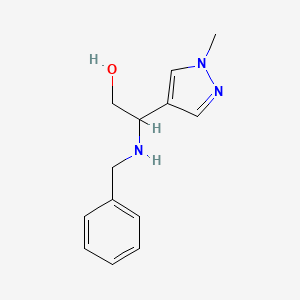

![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
